molecular formula C20H18N4OS B10993083 3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Cat. No.: B10993083
M. Wt: 362.4 g/mol
InChI Key: ZIEFWDZTUYAFCA-UHFFFAOYSA-N
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Description

“3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide” is a synthetic organic compound that features an indole, pyridine, and thiazole moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis.

    Coupling Reactions: The indole and thiazole intermediates can be coupled using a suitable linker, such as a propanamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the pyridine ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole, pyridine, or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysts: Potential use in catalytic processes due to the presence of multiple heteroatoms.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of multiple aromatic rings.

    Receptor Binding: May bind to various biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Anticancer Activity: Compounds with similar structures have shown anticancer properties.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

    Agriculture: Possible applications as agrochemicals.

Mechanism of Action

The mechanism of action for “3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide” would depend on its specific biological target. Generally, such compounds may:

    Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Disrupt Cellular Processes: Interfere with cellular processes by interacting with DNA or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
  • 3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide

Uniqueness

“3-(4-methyl-1H-indol-1-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide” is unique due to the specific substitution pattern on the indole and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H18N4OS

Molecular Weight

362.4 g/mol

IUPAC Name

3-(4-methylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H18N4OS/c1-14-3-2-4-18-16(14)7-11-24(18)12-8-19(25)23-20-22-17(13-26-20)15-5-9-21-10-6-15/h2-7,9-11,13H,8,12H2,1H3,(H,22,23,25)

InChI Key

ZIEFWDZTUYAFCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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